5-methoxy-1-methyl-3-(naphthalen-1-ylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“5-methoxy-1-methyl-3-(naphthalen-1-ylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a chemical compound. It contains a naphthalene moiety, which is a benzenoid aromatic compound having a skeleton composed of two ortho-fused benzene rings .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Scientific Research Applications
Medicinal Chemistry and Drug Development
The compound’s unique structure makes it a promising candidate for drug discovery. Researchers have explored its potential as an enzyme inhibitor due to its resemblance to transition states of amines and esters in biological processes. Additionally, its chelating attributes with pharmacological targets make it valuable for designing novel therapeutic agents .
Agrochemicals and Crop Protection
Aminophosphonates, including this compound, have found applications in agrochemistry. Their physicochemical properties and ability to mimic biological transition states make them relevant for developing pesticides, herbicides, and growth regulators. Investigating its efficacy in crop protection could yield valuable insights .
Materials Science and Organic Electronics
Organic semiconductors play a crucial role in electronic devices. The triazole moiety in this compound, along with its naphthalene ring, could contribute to its electronic properties. Researchers might explore its use in organic light-emitting diodes (OLEDs), field-effect transistors (FETs), or photovoltaic cells .
Coordination Chemistry and Metal Complexes
Given its phosphonate group, this compound could serve as a ligand in coordination chemistry. Researchers could synthesize metal complexes by coordinating it with transition metals. These complexes might exhibit interesting catalytic, magnetic, or luminescent properties .
Supramolecular Chemistry and Host-Guest Interactions
Supramolecular assemblies based on this compound could be designed for host-guest interactions. Its triazole and naphthalene moieties could participate in π-π stacking, hydrogen bonding, or other non-covalent interactions. Such systems might find applications in drug delivery, sensing, or molecular recognition .
Crystal Engineering and Solid-State Properties
Exploring the crystal structures of derivatives related to this compound could reveal insights into their packing arrangements, intermolecular interactions, and solid-state properties. Researchers might investigate its polymorphism, solvatomorphism, or inclusion complexes with other molecules .
properties
IUPAC Name |
5-methoxy-1-methyl-3-(naphthalen-1-ylmethyl)pyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3/c1-22-18-17(16(26-2)10-11-21-18)19(24)23(20(22)25)12-14-8-5-7-13-6-3-4-9-15(13)14/h3-11H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHHMNNXJCWKFMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=O)N(C1=O)CC3=CC=CC4=CC=CC=C43)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.